molecular formula C10H9ClFN3O B2940504 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250889-54-3

2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2940504
CAS No.: 1250889-54-3
M. Wt: 241.65
InChI Key: JSFRSJHIXPHHAM-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound characterized by its unique structure, which includes a triazole ring and a chloro-fluoro phenyl group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These can include factors such as pH, temperature, and the presence of other molecules in the body. Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne.

  • Introduction of the Chloro-Fluoro Phenyl Group: The phenyl group with chlorine and fluorine substituents can be introduced through electrophilic aromatic substitution reactions.

  • Attachment of the Ethanol Group: The ethanol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethanol group to aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can reduce the triazole ring or the phenyl group.

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids, and ketones.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Halogenated compounds and azides.

Scientific Research Applications

2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other similar compounds, such as:

  • 2-[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Similar structure but lacks the fluorine atom.

  • 2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Similar structure but lacks the chlorine atom.

  • 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methan-1-ol: Similar structure but with a methanol group instead of ethanol.

Properties

IUPAC Name

2-[1-(2-chloro-4-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-9-5-7(12)1-2-10(9)15-6-8(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFRSJHIXPHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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